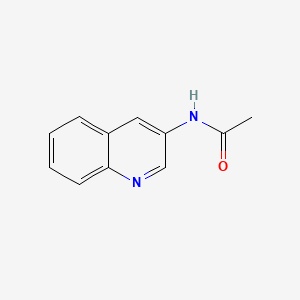

n-(Quinolin-3-yl)acetamide

Description

General Overview of Quinoline (B57606) Scaffold Significance in Medicinal and Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govtandfonline.comusc.edu This designation stems from its recurring presence in a vast array of biologically active compounds and approved pharmaceutical drugs. nih.gov The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures with a wide spectrum of pharmacological activities. frontiersin.org

Historically and currently, quinoline derivatives have been instrumental in the development of drugs for various diseases. biointerfaceresearch.comnih.gov Notable examples include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.org The broad bioactivity of the quinoline nucleus extends to anti-inflammatory, antimicrobial, anticonvulsant, and antitubercular properties, among others. nih.govrsc.orgbenthamscience.com This wide-ranging therapeutic potential has cemented the quinoline scaffold as a critical pharmacophore in drug discovery and development. nih.govijshr.com

Academic Rationale for Research Focus on N-(Quinolin-3-yl)acetamide

The specific academic interest in this compound arises from several key factors. Primarily, it serves as a crucial building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. asianpubs.orgsrce.hrsapub.org The acetamide (B32628) group attached to the quinoline core can be readily modified, providing a convenient handle for medicinal chemists to explore structure-activity relationships (SAR).

Furthermore, the inherent biological properties of both the quinoline and acetamide moieties contribute to the rationale for its study. ontosight.ainih.gov Quinoline derivatives are known to exhibit a range of biological effects, and the acetamide group can influence the compound's ability to interact with biological targets like enzymes and receptors. ontosight.ai Research has specifically investigated this compound and its derivatives for their potential anticancer and antimicrobial activities. ontosight.aisphinxsai.com For instance, a derivative, 2-cyano-N-(quinolin-3-yl)acetamide, has demonstrated potent in vitro activity against Ehrlich ascites carcinoma tumor cells. asianpubs.org

Scope and Objectives of Comprehensive Research on this compound

The overarching goal of research on this compound is to explore its full potential in both synthetic and medicinal chemistry. Key objectives include:

Development of Novel Synthetic Methodologies: Researchers aim to devise efficient and versatile synthetic routes to this compound and its derivatives. This includes the use of various starting materials and reaction conditions to optimize yields and purity. asianpubs.orgsrce.hr

Exploration of Biological Activity: A primary focus is the systematic evaluation of the biological properties of this compound and its analogs. This involves screening against a wide range of targets, including cancer cell lines, bacteria, fungi, and parasites, to identify lead compounds for further development. sphinxsai.comnih.gov

Understanding Structure-Activity Relationships (SAR): A crucial objective is to understand how modifications to the this compound structure affect its biological activity. By synthesizing and testing a variety of derivatives, researchers can identify the key structural features responsible for desired therapeutic effects.

Investigation as a Molecular Probe: The compound and its derivatives can also be used as molecular probes to study biological processes and pathways. Their ability to interact with specific biomolecules can provide valuable insights into cellular function and disease mechanisms.

In essence, the comprehensive research on this compound is driven by its potential as a versatile scaffold for the creation of new chemical entities with valuable biological activities.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Acetamidoquinoline |

| CAS Number | 5855-45-8 |

Table 2: Related Research Compounds

| Compound Name | Research Focus |

| 2-Cyano-N-(quinolin-3-yl)acetamide | Investigated for its antitumor activity. asianpubs.orgsrce.hr |

| 2-Amino-N-(quinolin-3-yl)acetamide | Used as a building block in chemical synthesis. biosynth.commoldb.comsigmaaldrich.com |

| N-(5-Aminoquinolin-3-yl)acetamide | A related quinoline derivative for synthetic exploration. bldpharm.com |

| 2-Chloro-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide | An intermediate in the synthesis of hybrid molecules. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAECZJVLTOQMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202519 | |

| Record name | Acetamide, N-3-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-50-5 | |

| Record name | 3-Acetylaminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7654 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-3-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylaminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R89AL5JHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Quinolin 3 Yl Acetamide

Evolution of Synthetic Strategies for N-(Quinolin-3-yl)acetamide Core

The construction of the this compound scaffold has been approached through various synthetic routes, ranging from classical high-temperature reactions to modern, more sustainable methods.

Classical Approaches to this compound Synthesis

Traditional methods for synthesizing the this compound core primarily rely on the direct acylation of 3-aminoquinoline (B160951). These established procedures, while effective, often require stringent reaction conditions.

One of the most straightforward classical methods involves the acetylation of 3-aminoquinoline . This can be achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.

Another classical approach is the fusion of 3-aminoquinoline with ethyl cyanoacetate (B8463686) at high temperatures (around 220°C). This method leads to the formation of 2-cyano-N-(quinolin-3-yl)acetamide, a closely related derivative. scispace.com While this introduces a cyano group on the acetamide (B32628) moiety, it represents a classical high-temperature condensation method for forming the amide linkage with the quinoline-3-amine core.

A similar classical synthesis involves the reaction of 3-aminoquinoline with ethyl cyanoacetate in a high-boiling solvent like toluene (B28343) to yield 2-cyano-N-(quinolin-3-yl)acetamide. asianpubs.org The synthesis of (S)-N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide, a related saturated analog, involves the formation of the tetrahydroquinoline ring via a Pictet-Spengler reaction, followed by a classical acetylation step using acetic anhydride or acetyl chloride.

Table 1: Overview of Classical Synthesis Methods

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Aminoquinoline | Acetic Anhydride / Acetyl Chloride | Base (e.g., Pyridine) | This compound | |

| 3-Aminoquinoline | Ethyl Cyanoacetate | Fusion at 220°C | 2-Cyano-N-(quinolin-3-yl)acetamide | scispace.com |

Modern and Green Chemistry Methodologies for this compound Production

In recent years, the focus has shifted towards developing more environmentally benign and efficient synthetic protocols. These modern approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.

Green chemistry principles have been applied to the synthesis of quinoline (B57606) derivatives, with methods that can be adapted for this compound production. These include:

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields. For instance, microwave irradiation has been used for the synthesis of quinoline derivatives in green solvents like water or under solvent-free conditions. tandfonline.comthesciencein.org

Use of eco-friendly solvents : Solvents like water and polyethylene (B3416737) glycol (PEG) are being explored as greener alternatives to traditional organic solvents. tandfonline.com The synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives has been successfully carried out in PEG 400, which can be recovered and reused. scielo.br

Catalyst-free reactions : Some modern methods aim to eliminate the need for catalysts altogether, simplifying the purification process and reducing waste. tandfonline.com

While direct examples for this compound are emerging, the principles from the synthesis of related quinoline and acetamide compounds demonstrate the potential of these green methodologies. thesciencein.orgtandfonline.com

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Framework Construction

Transition metal catalysis offers powerful tools for forming the carbon-nitrogen bond in the this compound framework, although it is more commonly employed for derivatization. However, cross-coupling reactions can be envisioned for the core synthesis. For example, a Buchwald-Hartwig amination could potentially couple 3-haloquinoline with acetamide.

More frequently, transition metals like palladium and rhodium are used to construct the quinoline ring itself, which is then subsequently converted to the target amide. For instance, patents describe the use of Suzuki coupling to introduce aryl or heteroaryl groups onto a quinoline precursor, which can then be elaborated. google.com Transition-metal-free methods for quinoline synthesis have also been developed, such as the oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, providing an alternative route to the core structure. nih.gov

Derivatization and Functionalization of this compound Scaffolds

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at either the quinoline ring or the acetamide side chain.

Regioselective Modifications of the Quinoline Moiety in this compound

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge. The acetamide group, particularly when positioned at C-8, can act as a directing group to guide the substitution to a specific position.

C-H Functionalization : Direct C-H functionalization has emerged as a powerful strategy. For N-(quinolin-8-yl)acetamide, the amide group directs functionalization to the C5 position. Metal-free methods using reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) can achieve regioselective C5-halogenation. rsc.orgresearchgate.net

Metal-Catalyzed Reactions :

Rhodium-catalyzed reactions have been used for the C-5 regioselective C–H functionalization of 8-amidoquinolines. acs.org

Palladium-catalyzed reactions can achieve C3-selective olefination of the quinoline ring using ligands like 1,10-phenanthroline. mdpi.com

Copper/silver co-catalyzed reactions have been shown to achieve C5–H functionalization of 8-aminoquinoline (B160924) amides with 1,3-dicarbonyl compounds. thieme-connect.com

While many examples use the 8-amidoquinoline isomer due to the directing-group ability of the amide at that position, these studies highlight the potential for selective modification of the quinoline core. rsc.orgacs.org For the 3-yl isomer, the electronic properties of the quinoline ring itself would primarily govern the regioselectivity of electrophilic or nucleophilic substitution reactions.

Table 2: Examples of Regioselective Functionalization of Amidoquinolines

| Reaction Type | Catalyst/Reagent | Position Functionalized | Substrate | Reference |

|---|---|---|---|---|

| C-H Halogenation | TCCA / TBCA (Metal-free) | C5 | N-(Quinolin-8-yl)acetamide | rsc.orgresearchgate.net |

| C-H Functionalization | Rhodium catalyst | C5 | 8-Amidoquinolines | acs.org |

| C-H Olefination | Palladium catalyst / 1,10-phenanthroline | C3 | Quinoline | mdpi.com |

Chemical Transformations at the Acetamide Group of this compound

The acetamide group itself is a versatile functional handle for further chemical transformations.

Reactions at the Amide Nitrogen : The N-H bond of the acetamide can undergo further reactions, such as N-alkylation or N-arylation, under appropriate basic conditions.

Reactions at the Carbonyl Group : The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride, converting the acetamide to an ethylamine (B1201723) derivative.

Reactions at the α-Carbon : The methylene group adjacent to the carbonyl (the α-carbon) is particularly reactive.

It can be functionalized to introduce new substituents. For example, 2-cyano-N-(quinolin-3-yl)acetamide serves as a key intermediate for synthesizing a variety of heterocyclic systems like thiazoles, pyrazoles, and thiophenes. sapub.org The active methylene group in this precursor can react with various electrophiles.

The reaction of 2-cyano-N-(quinolin-3-yl)acetamide with aromatic aldehydes leads to the formation of 2-cyano-3-(aryl)-N-(quinolin-3-yl)acrylamide derivatives. scispace.com

Treatment of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with elemental sulfur and phenyl isothiocyanate affords thiazole (B1198619) and thiophene (B33073) derivatives. sapub.org

These transformations highlight the utility of the acetamide moiety as a platform for building more complex molecular architectures based on the this compound scaffold.

Multi-component Reaction Applications for this compound Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. mdpi.comtcichemicals.com These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate diverse libraries of compounds. mdpi.com In the context of quinoline chemistry, MCRs have been extensively utilized for the synthesis of a wide array of derivatives, owing to the significant biological and pharmaceutical relevance of the quinoline scaffold. mdpi.comrsc.org While direct multi-component reaction applications involving this compound are not extensively documented, the closely related precursor, 3-aminoquinoline, serves as a key substrate in several important MCRs, providing a viable pathway to complex derivatives that can be subsequently acetylated or that bear functionalities analogous to the acetamide group.

One of the most notable MCRs involving a 3-aminoquinoline core is the Kabachnik-Fields reaction. This three-component reaction provides a straightforward route to α-aminophosphonates, which are recognized as important bioisosteres of α-amino acids. wikipedia.org The reaction typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. wikipedia.org

In a specific application, 3-aminoquinoline has been successfully employed as the amine component in the Kabachnik-Fields reaction. Current time information in Bangalore, IN.rsc.orgnsc.ru For instance, the reaction of 3-aminoquinoline with benzaldehyde (B42025) and diethyl phosphite, often facilitated by microwave irradiation, yields diethyl [α-(3-quinolylamino)-N-benzyl]phosphonate. Current time information in Bangalore, IN. This transformation highlights the utility of 3-aminoquinoline in generating structurally complex phosphonate (B1237965) derivatives.

The general scheme for the Kabachnik-Fields reaction using 3-aminoquinoline is depicted below:

Scheme 1: Kabachnik-Fields reaction with 3-aminoquinoline

A representation of the one-pot synthesis of α-aminophosphonates from 3-aminoquinoline, an aldehyde, and a dialkyl phosphite.

A representation of the one-pot synthesis of α-aminophosphonates from 3-aminoquinoline, an aldehyde, and a dialkyl phosphite.Detailed research findings from studies on the Kabachnik-Fields reaction with 3-aminoquinoline are summarized in the interactive data table below.

| Amine Component | Carbonyl Component | Phosphite Component | Catalyst/Conditions | Product | Reference |

| 3-Aminoquinoline | Benzaldehyde | Diethyl phosphite | Microwave irradiation | Diethyl [α-(3-quinolylamino)-N-benzyl]phosphonate | Current time information in Bangalore, IN.nsc.ru |

| 3-Aminoquinoline | Various aromatic aldehydes | Diethyl phosphite | Bismuth(III) triflate, Microwave irradiation | Substituted α-aminophosphonates | rsc.org |

Another significant class of MCRs with potential applicability to the synthesis of this compound derivatives are isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. researchgate.net The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. researchgate.netdp.tech The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. rug.nluc.pt

While specific examples employing this compound in Ugi or Passerini reactions are scarce in the literature, the use of quinoline-based components in these reactions is known. rsc.org For instance, Ugi reactions have been utilized to synthesize libraries of 4-aminoquinoline (B48711) derivatives with potential biological activities. researchgate.net It is conceivable that 3-aminoquinoline could serve as the amine component in an Ugi reaction. Subsequent acetylation of the resulting product would provide a derivative of this compound. Alternatively, if the amino group of this compound retains sufficient nucleophilicity, it could potentially participate directly as the amine component in an Ugi-type reaction, leading to more complex structures.

The versatility of MCRs allows for the incorporation of diverse functional groups and the construction of intricate molecular frameworks in a single step, making them a highly attractive strategy for the derivatization of the quinoline scaffold. mdpi.com The successful application of the Kabachnik-Fields reaction with 3-aminoquinoline demonstrates the feasibility of employing this core structure in MCRs. Future research may explore the direct participation of this compound in these and other multi-component reactions to further expand the chemical space of its derivatives.

Advanced Spectroscopic and Structural Characterization of N Quinolin 3 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(Quinolin-3-yl)acetamide Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of this compound, offering unambiguous evidence of its chemical structure through the analysis of various nuclei, primarily ¹H (proton) and ¹³C (carbon-13). srce.hrsrce.hr Experiments are typically conducted in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts referenced to an internal standard such as tetramethylsilane (B1202638) (TMS). srce.hrsrce.hr

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the quinoline (B57606) ring and the acetamide (B32628) group. The aromatic region typically shows a complex pattern of multiplets for the quinoline protons, generally appearing between δ 7.5 and 9.0 ppm. The two most downfield signals are attributed to the H2 and H4 protons, which are adjacent to the nitrogen atom in the quinoline ring. The amide proton (NH) usually appears as a singlet, and its chemical shift can be concentration-dependent, while the methyl protons (CH₃) of the acetamide group give rise to a distinct singlet further upfield.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acetamide group is a key identifier, typically resonating at a downfield chemical shift around δ 170 ppm. The carbons of the quinoline ring appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Data is illustrative and based on general values for similar structures.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Atom | Predicted δ (ppm) |

| H2 | ~8.9 |

| H4 | ~8.7 |

| H5 | ~7.9 |

| H6 | ~7.6 |

| H7 | ~7.7 |

| H8 | ~8.0 |

| NH | ~10.5 |

| CH₃ | ~2.2 |

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sci-hub.sescience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the quinoline ring (e.g., H5 with H6, H6 with H7, H7 with H8), which is crucial for assigning these individual aromatic signals. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~2.2 ppm would show a cross-peak to the carbon signal at ~24 ppm, confirming their identity as the acetamide methyl group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is vital for piecing together the molecular structure. Key expected correlations for this compound would include:

A cross-peak from the amide proton (NH) to the carbonyl carbon (C=O) and to carbons C3 and C4 of the quinoline ring.

Correlations from the methyl protons (CH₃) to the carbonyl carbon (C=O).

Correlations from the H2 proton to C4 and C8a, and from the H4 proton to C2 and C8a, confirming the quinoline ring structure. sdsu.edu

The conformation of this compound, particularly the rotational orientation around the C3-N amide bond, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov The NOESY experiment detects protons that are close in space, even if they are not directly connected through chemical bonds. nih.govunimi.it

By analyzing the NOESY cross-peaks, the preferred conformation (s-trans or s-cis) of the acetamide group relative to the quinoline ring can be determined. For instance, a spatial proximity between the amide proton (NH) and the H4 proton of the quinoline ring would result in a NOESY cross-peak, suggesting a specific rotational preference. This information is critical for understanding the three-dimensional structure of the molecule in solution. nih.gov

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₁H₁₀N₂O), the calculated monoisotopic mass is 186.07931 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺.

Table 2: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₁N₂O⁺ | 187.08659 |

| [M+Na]⁺ | C₁₁H₁₀N₂ONa⁺ | 209.06854 |

| [M+K]⁺ | C₁₁H₁₀N₂OK⁺ | 225.04247 |

Calculated values for common adducts based on the molecular formula C₁₁H₁₀N₂O. sisweb.com

In addition to providing the molecular ion peak, mass spectrometry (especially with techniques like electron ionization or tandem MS) fragments the molecule into smaller, characteristic pieces. Analyzing these fragments helps to confirm the proposed structure. The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation would likely be the cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of the quinolin-3-aminium cation (m/z 144) and the loss of a neutral ketene (B1206846) molecule (CH₂=C=O).

Loss of the Acetyl Group: Another likely fragmentation is the loss of an acetyl radical (•COCH₃) resulting in a fragment ion at m/z 143.

Quinoline Ring Fragmentation: The resulting quinoline-containing fragments can further break down in ways characteristic of the quinoline ring itself, such as the loss of hydrogen cyanide (HCN) from the heterocyclic ring. nist.gov

The observed fragmentation pattern provides a molecular fingerprint that confirms the identity and connectivity of the this compound structure.

Vibrational Spectroscopy (IR and Raman) Studies on this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within a compound by probing its vibrational modes. While comprehensive, dedicated experimental spectra for this compound are not extensively detailed in the public domain, the expected characteristic frequencies can be reliably predicted based on its functional groups and data from closely related quinoline and acetamide derivatives. researchgate.netscirp.org

IR and Raman spectroscopies are complementary, as they rely on different physical principles: IR absorption requires a change in the molecular dipole moment, while Raman scattering depends on a change in polarizability. nih.gov

Expected Vibrational Frequencies:

The key functional groups in this compound—the quinoline ring, the secondary amide linkage (-CONH-), and the methyl group—give rise to characteristic vibrational bands.

N-H Vibrations: The amide N-H stretching vibration is expected to produce a distinct band in the IR spectrum, typically in the region of 3300-3400 cm⁻¹. In solid-state samples, the presence of hydrogen bonding can cause this band to broaden and shift to a lower wavenumber. acs.org

C=O (Amide I) Vibrations: The C=O stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum. It is anticipated to appear in the 1640-1680 cm⁻¹ range. acs.orgresearchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from the quinoline ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the terminal methyl group would appear in the 2870-2980 cm⁻¹ region. physchemres.orgmdpi.com

C=C and C=N Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline aromatic system typically manifest as a series of bands in the 1450-1620 cm⁻¹ region. mdpi.comnih.gov

C-N Stretching: The amide C-N stretching vibration is generally observed in the 1266-1382 cm⁻¹ range. physchemres.org

The following table summarizes the expected vibrational modes and their approximate frequency ranges based on analyses of similar compounds.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Spectroscopic Activity |

| Amide | N-H Stretch | 3300 - 3400 | IR |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 | IR |

| Quinoline | Aromatic C-H Stretch | > 3000 | IR, Raman |

| Methyl Group | Aliphatic C-H Stretch | 2870 - 2980 | IR, Raman |

| Quinoline | C=C / C=N Stretch | 1450 - 1620 | IR, Raman |

| Amide | C-N Stretch | 1266 - 1382 | IR |

It is important to note that in the solid state, intermolecular interactions, such as hydrogen bonding, can significantly influence the position and shape of these vibrational bands. americanpharmaceuticalreview.com

X-ray Crystallography of this compound and Related Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. libretexts.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together and interact in the solid state.

The crystal structure of this compound has been determined through X-ray diffraction analysis, notably as a co-crystal where it is bound to a biological macromolecule. rcsb.orgrcsb.org An example is the structure of Trypanosoma cruzi Histidyl-tRNA synthetase in a complex with this compound, resolved at 2.30 Å. rcsb.org

Table 2: Crystallographic Data for this compound in a Co-crystal (PDB ID: 4YRR) rcsb.org

| Parameter | Value |

| Method | X-RAY DIFFRACTION |

| Resolution (Å) | 2.30 |

| R-Value Work | 0.217 |

| R-Value Free | 0.245 |

The conformation of this compound within the binding site reveals a relatively planar arrangement between the quinoline ring system and the acetamide side chain, a feature often crucial for effective binding to target sites.

The solid-state structure of this compound, particularly in co-crystals, is stabilized by a network of intermolecular interactions. The amide group is a key player in forming these connections, acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group). acs.org

In the context of its co-crystal structure with T. cruzi Histidyl-tRNA synthetase (PDB: 4YRR), this compound forms specific and crucial hydrogen bonds with amino acid residues in the protein's active site. rcsb.orgpdbj.org These interactions are fundamental to its binding affinity and inhibitory action.

Key Interactions:

Hydrogen Bonds: The amide functionality is essential for creating directional hydrogen bonds. The N-H group can donate a hydrogen bond to an acceptor atom (like an oxygen from a carboxylate or carbonyl group of an amino acid), while the carbonyl oxygen can accept a hydrogen bond from a donor group (like an amide or hydroxyl group on a protein side chain). Such interactions are observed in numerous acetamide-containing structures. researchgate.net

π-π Stacking: The planar aromatic quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. This type of interaction is a significant contributor to the stability of protein-ligand complexes.

The formation of these hydrogen bond networks and other non-covalent interactions dictates the molecular arrangement in the solid state. rsc.org Techniques like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, revealing the dominant forces in the crystal packing. biointerfaceresearch.com

Computational and Theoretical Chemistry Investigations of N Quinolin 3 Yl Acetamide

Quantum Chemical Calculations (DFT) on N-(Quinolin-3-yl)acetamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. Through DFT, a detailed understanding of this compound's geometry, orbital energies, and charge distribution can be achieved.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). rsc.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible and the total energy is minimized. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Quinoline-Based Structures This table presents typical bond length and angle values for quinoline (B57606) derivatives calculated using DFT methods, providing an expected range for this compound.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å | bhu.ac.in |

| Bond Length | C-N (Amide) | ~1.36 Å | |

| Bond Length | C-C (Aromatic) | ~1.38 - 1.42 Å | bhu.ac.in |

| Bond Length | C-N (Quinoline) | ~1.32 - 1.38 Å | |

| Bond Angle | O=C-N (Amide) | ~122° | |

| Bond Angle | C-N-C (Amide-Quinoline Link) | ~128° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. science.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, DFT calculations can predict the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed across the entire conjugated system. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. scirp.org

Table 2: Calculated FMO Energies and Energy Gaps for Related Compounds This table shows representative HOMO-LUMO energy data for quinoline and related heterocyclic compounds, calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Pyrazine-thiophene carboxamide derivative | -6.89 | -1.91 | 4.98 | researchgate.net |

| Pyridopyrimidine derivative | -6.213 | -3.430 | 2.783 | rsc.org |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | -6.46 | -2.72 | 3.74 | nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. bhu.ac.in The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values. wolfram.com

For this compound, the MEP map would reveal specific sites prone to molecular interactions. The nitrogen atom of the quinoline ring and the carbonyl oxygen of the acetamide (B32628) group are expected to be regions of high electron density, appearing as red or deep yellow. These sites are the most likely to act as hydrogen bond acceptors. The hydrogen atom of the amide group (N-H) and some hydrogen atoms on the quinoline ring would appear blue, indicating they are electron-deficient and can act as hydrogen bond donors or interact with negatively charged species. bhu.ac.inscielo.org.mx MEP analysis is invaluable for predicting how the molecule will interact with biological targets like protein active sites. nih.gov

Molecular Docking and Dynamics Simulations with this compound (e.g., protein targets)

Molecular docking and dynamics simulations are powerful computational techniques that predict how a small molecule (ligand) like this compound interacts with a large biomolecule, such as a protein (receptor). These methods are fundamental in drug discovery for predicting binding modes and affinities.

Molecular docking is a computational method that places a ligand into the binding site of a target protein and evaluates the fit. nih.gov The process generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net

Quinoline derivatives are known to interact with a wide range of protein targets, particularly kinases, which play crucial roles in cell signaling pathways implicated in diseases like cancer. mdpi.comresearchgate.net Docking studies on similar quinoline-based compounds have shown that the quinoline nitrogen often forms a key hydrogen bond interaction within the hinge region of kinase active sites. mdpi.com Other interactions, such as hydrogen bonds involving the amide group and hydrophobic interactions between the quinoline ring and nonpolar amino acid residues, also contribute to binding stability. austinpublishinggroup.com Potential protein targets for this compound include VEGFR-2, ATM kinase, and various proteases. nih.govmdpi.comresearchgate.net

Table 3: Examples of Docking Studies on Quinoline Derivatives with Protein Targets This table presents findings from molecular docking studies of various quinoline-based inhibitors against different protein targets.

| Quinoline Derivative Class | Protein Target | Predicted Binding Affinity | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase | - | Hinge region binding | mdpi.com |

| Quinoline and Isatin Hybrids | VEGFR-2 | Docking Score: -8.99 kcal/mol | Cys919, Asp1046 | researchgate.net |

| Quinoline-based triazoles | SARS-CoV-2 Main Protease (Mpro) | Binding Energy: -7.2 kcal/mol | His41, Cys145 | nih.gov |

| Quinoline-3-carbohydrazides | Protein Tyrosine Phosphatase 1B (PTP1B) | - | Arg24, Asp48, Cys215 | researchgate.net |

| Furochromone-Quinoline Hybrids | FabH Enzyme | Binding Energy: -49.84 kcal/mol | - | mdpi.com |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movements of every atom in the ligand-protein complex within a simulated physiological environment (including water and ions), providing insights into the stability and flexibility of the system. acs.org

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable, low RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its predicted pose. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can signify flexibility, which may be important for ligand entry or conformational adjustments upon binding. researchgate.net

For this compound, MD simulations could confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. mdpi.com Furthermore, these simulations can reveal the conformational dynamics of the molecule itself, such as the potential for free rotation around the C-N amide bond, which can influence how the molecule adapts to the binding pocket. mdpi.com The stability of the protein-ligand complex throughout the simulation provides stronger evidence for the predicted binding mode. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While dedicated QSAR studies specifically targeting this compound are not extensively documented in publicly available literature, the foundational work on structurally related derivatives provides a solid basis for such investigations. Research into derivatives like 2-cyano-N-(quinolin-3-yl)acrylamide has yielded valuable data on their biological activities, which is the first critical step in developing a robust QSAR model.

A notable study in this area involves the synthesis and evaluation of a series of 2-cyano-3-(4-substituted)-N-(quinolin-3-yl)acrylamide derivatives for their in vitro cytotoxic activity against the MCF7 breast cancer cell line. researchgate.netsrce.hrscispace.com This research provides the essential biological data (IC50 values) that can be used to develop a QSAR model. The development of such a model would aim to elucidate the specific structural features of the quinoline acetamide scaffold that are crucial for its anticancer effects.

The general methodology for constructing a QSAR model for these derivatives would involve several key steps. Initially, the two-dimensional structures of the compounds are converted into three-dimensional models. These models are then geometrically optimized using computational chemistry methods, such as semi-empirical techniques (like PM3 or AM1) or more rigorous ab initio or density functional theory (DFT) calculations. undip.ac.id

Following optimization, a wide array of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, most commonly multilinear regression (MLR), are then employed to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50, the negative logarithm of the IC50 value). undip.ac.id The goal is to create a statistically significant model with high predictive power. The robustness and predictive capability of the resulting QSAR model are then rigorously assessed through internal and external validation techniques.

The insights gained from a QSAR model on this compound derivatives could be instrumental in guiding the design and synthesis of new analogues with potentially enhanced anticancer potency. By identifying the key molecular features that positively or negatively influence activity, medicinal chemists can prioritize the synthesis of more effective and targeted therapeutic agents.

Detailed Research Findings from Related Quinoline Acrylamide Derivatives

In a relevant study, a series of 2-cyano-3-(4-substituted)-N-(quinolin-3-yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic activity against the MCF7 human breast cancer cell line. The results, expressed as IC50 values, are presented below and could serve as the dataset for a future QSAR study. The parent compound, 2-cyano-N-(quinolin-3-yl)acetamide, was also included in this study.

| Compound | Substituent (R) | IC50 (µmol/L) |

| 1 | H (2-cyano-N-(quinolin-3-yl)acetamide) | >100 |

| 2 | Phenyl | 57.1 |

| 3 | p-Tolyl | 50.1 |

| 4 | 4-Hydroxyphenyl | 85.3 |

| 5 | 2-Methoxyphenyl | >100 |

| 6 | 4-Methoxyphenyl | >100 |

| 7 | 4-Fluorophenyl | 40.0 |

| 8 | Cinnamyl | 59.8 |

| 9 | 4-Dimethylaminophenyl | 95.2 |

| 10 | 2-Chlorophenyl | 49.3 |

| 11 | 4-Chlorophenyl | 80.1 |

| 12 | Benzo[d] researchgate.netsrce.hrdioxol-5-yl | 49.9 |

| 13 | 3-Nitrophenyl | 60.2 |

| 14 | 4-Nitrophenyl | 65.4 |

| 15 | 4-Hydroxy-3-methoxyphenyl | 29.8 |

| 16 | 3,4-Dimethoxyphenyl | 69.3 |

| 17 | 2,3,4-Trimethoxyphenyl | 48.7 |

| 18 | 2,4-Dichlorophenyl | 49.9 |

| 19 | 2-(4-Dimethylaminophenyl)ethenyl | 40.4 |

| 20 | 3-Bromophenyl | 89.2 |

| 21 | 4-Bromophenyl | 93.4 |

| 22 | Naphthalen-2-yl | 49.8 |

| 23 | 4-Methoxynaphthalen-1-yl | >100 |

| 24 | Thiophen-3-yl | 98.7 |

| Doxorubicin | (Reference Drug) | 47.9 |

Data sourced from Ghorab et al. (2015). researchgate.netijddd.com

This dataset reveals a wide range of cytotoxic activities among the derivatives. Notably, the derivative with a 4-hydroxy-3-methoxyphenyl substituent (15 ) exhibited the highest potency, with an IC50 value of 29.8 µmol/L, which is more potent than the reference drug, doxorubicin. researchgate.netijddd.com Conversely, several derivatives, including the parent 2-cyano-N-(quinolin-3-yl)acetamide (1 ), showed weak to no activity. researchgate.netijddd.com This variation in biological activity based on structural modifications is the fundamental principle upon which a QSAR model could be built to identify the key physicochemical and structural determinants of cytotoxicity in this class of compounds.

Biological Target Engagement and Mechanistic Investigations of N Quinolin 3 Yl Acetamide

Enzyme Inhibition and Activation Studies of N-(Quinolin-3-yl)acetamide Derivatives in vitro

Derivatives of the quinoline (B57606) and acetamide (B32628) scaffolds have been investigated for their potential to modulate the activity of various enzymes. For instance, a class of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives has been identified as potent inhibitors of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. researchgate.net The hyperactivation of PI3Kα is linked to uncontrolled cell proliferation and the prevention of apoptosis, making it a key target in cancer research. researchgate.net Similarly, other quinoline derivatives bearing a sulfonamide moiety have been reported to act as inhibitors of carbonic anhydrase isozymes, which is a prominent mechanism for their anticancer activity. researchgate.net

Kinetic Analysis of this compound Derivatives as Enzyme Modulators

Kinetic studies are crucial for understanding how a compound interacts with an enzyme. For example, in a study of acetamide-sulfonamide conjugates designed as urease inhibitors, several compounds were found to exhibit a competitive mode of inhibition. semanticscholar.org This mode of action suggests that the inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. semanticscholar.org The kinetic analysis was performed using varying concentrations of the inhibitor and the substrate (urea) to determine the nature of the interaction. semanticscholar.org While this study was not on a direct this compound derivative, it illustrates the type of kinetic analysis performed on related acetamide structures.

Identification of Specific Enzyme Targets Modulated by this compound Derivatives

Receptor Binding and Signaling Pathway Modulation by this compound Derivatives in vitro

Quinolines are a versatile scaffold for designing ligands that bind to various cellular receptors. Studies have shown that quinoline carboxamide and oxadiazole derivatives can act as antagonists for the P2X7 receptor (P2X7R), an ATP-gated ion channel. nih.gov Other quinoline derivatives have been developed as potent and selective antagonists for tachykinin receptors, such as the human neurokinin-3 (hNK-3R) and neurokinin-2 (hNK-2R) receptors. nih.gov Additionally, hybrid molecules containing a quinoline core have been designed as ligands for sigma receptors (σR), with some showing significant binding affinity for the σ2 subtype. nih.gov

Cellular Pathway Analysis in Response to this compound Derivatives in Cell Culture Models

The interaction of quinoline derivatives with cellular receptors often leads to the modulation of critical signaling pathways. For example, the antagonism of the P2X7 receptor by certain quinoline carboxamides interferes with downstream signal transduction, including the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. nih.gov The activation of the P2X7 receptor is known to stimulate the PI3K/Akt/glycogen synthase kinase 3 beta (GSK-3β) axis, which regulates transcription, cell division, and proliferation. nih.gov More broadly, quinoline derivatives have been extensively explored as inhibitors of key carcinogenic signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are frequently deregulated in cancer cells to promote proliferation and survival. mdpi.com

Antiproliferative and Cytotoxic Mechanisms of this compound Derivatives in Cell Culture Models

Numerous derivatives based on the quinoline scaffold have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in vitro. A derivative, 2-cyano-N-(quinolin-3-yl)acetamide, was found to have a powerful cytotoxic effect on Ehrlich ascites carcinoma tumor cells, with an IC50 value of 2.14 μg/mL. researchgate.net Other quinoline-3-carboxylate derivatives have shown potent activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with IC50 values as low as 0.33 µM and 0.28 µM, respectively. benthamscience.com The cytotoxic potential of these compounds highlights the importance of the quinoline nucleus in the design of new anticancer agents. mdpi.com

| Compound Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-Cyano-N-(quinolin-3-yl)acetamide | Ehrlich ascites carcinoma | 2.14 µg/mL | researchgate.net |

| Quinoline-3-carboxylate derivative (4m) | MCF-7 (Breast Cancer) | 0.33 µM | benthamscience.com |

| Quinoline-3-carboxylate derivative (4n) | MCF-7 (Breast Cancer) | 0.33 µM | benthamscience.com |

| Quinoline-3-carboxylate derivative (4k) | K562 (Leukemia) | 0.28 µM | benthamscience.com |

| Quinoline-3-carboxylate derivative (4m) | K562 (Leukemia) | 0.28 µM | benthamscience.com |

| (Z)-2-(5-((6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide (Derivative 8) | Caco-2 (Colon Cancer) | >50 µM | tandfonline.com |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver Cancer) | 3.3 µg/mL | mdpi.com |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Cancer) | 3.1 µg/mL | mdpi.com |

Apoptosis Induction and Cell Cycle Modulation by this compound Derivatives in Cell Lines

The antiproliferative effects of quinoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. For instance, the anticancer activity of certain quinoline-3-carboxylate derivatives has been attributed to the up-regulation of intrinsic apoptosis pathways. benthamscience.com A structural analogue, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), was shown to induce cell cycle arrest at the G2 phase, which was accompanied by increased levels of cyclin B1 and reduced activity of the cdc2 kinase. researchgate.net Another complex quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxic potential by activating apoptotic proteins such as caspase-3 and the tumor suppressor p53. researchgate.net The activation of p53 can halt the replication of cells with damaged DNA by inducing cell cycle arrest, allowing for DNA repair or, alternatively, triggering apoptosis. mdpi.com

Modulation of Key Signaling Proteins and Molecular Targets by this compound in Cancer Cell Lines

This compound and its related derivatives have emerged as a significant class of compounds in oncology research, demonstrating the ability to modulate critical signaling pathways that are often dysregulated in cancer. In vitro studies utilizing various cancer cell lines have elucidated their mechanisms of action, which involve the targeting of key proteins integral to cell proliferation, survival, and angiogenesis.

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs). Derivatives of the quinoline scaffold have been shown to target and inhibit the kinase activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth. For instance, certain quinolone-3-carboxamides, structurally related to this compound, have been documented to inhibit VEGFR-2, leading to apoptosis in hepatocellular carcinoma (HepG2) cells. This pro-apoptotic effect is further evidenced by the increased expression of proteins like BAX and Caspase-7. nih.gov

Furthermore, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is hyperactivated in many cancers, represents another crucial target. Specific acetamide derivatives containing a quinoline moiety have been identified as inhibitors of PI3Kα. doi.org The inhibition of this pathway can halt uncontrolled cell growth and proliferation. doi.orgmdpi.com Other targeted kinases include the epidermal growth factor receptor (EGFR) and c-Met, both of which are pivotal in cancer cell signaling. mdpi.com

Beyond kinase inhibition, this compound derivatives influence other fundamental cellular processes. Studies have revealed that certain quinoline compounds can act as DNA methyltransferase (DNMT) inhibitors, leading to the induction of apoptosis in leukemia cell lines such as U937. researchgate.net This apoptotic induction is often mediated through the activation of executioner caspases like caspase-3. researchgate.netmdpi.com Additionally, derivatives have been observed to cause cell cycle arrest. For example, specific spiro[quinoline-4,2'- doi.orgnih.govnih.govthiadiazol]-5'-yl) acetamides have been shown to induce G2/M phase arrest in breast cancer (MCF-7) cells. nih.gov

The following table summarizes the observed effects of various this compound derivatives and related quinoline compounds on molecular targets in different cancer cell lines.

| Derivative Class | Cancer Cell Line | Molecular Target/Pathway | Observed Effect |

| Quinolone-3-carboxamides | Hepatocellular Carcinoma (HepG2) | VEGFR-2, BAX, Caspase-7 | Inhibition of VEGFR-2, increased expression of pro-apoptotic proteins. nih.gov |

| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamides | Multiple | PI3Kα | Inhibition of kinase activity. doi.org |

| Quinoline-based compounds | Leukemia (U937) | DNA Methyltransferase (DNMT), Caspase-3 | Inhibition of DNMT, activation of caspase-3, induction of apoptosis. researchgate.net |

| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamides | Breast Cancer (MCF-7, MDA-MB-231) | Caspase-3 | Activation of caspase-3, induction of apoptosis. mdpi.com |

| Spiro[quinoline-4,2'- doi.orgnih.govnih.govthiadiazol]-5'-yl) acetamides | Breast Cancer (MCF-7) | Cell Cycle Proteins | G2/M phase cell cycle arrest. nih.gov |

Antimicrobial and Antiviral Activity of this compound: Mechanistic Insights from in vitro Studies

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and antiviral agents. In vitro research has begun to uncover the mechanisms through which these compounds combat various pathogens, targeting essential microbial enzymes and key stages of the viral life cycle.

Inhibition of Bacterial/Fungal Growth and Biofilm Formation by this compound Derivatives

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown efficacy against both bacterial and fungal pathogens. A primary antibacterial mechanism involves the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair. semanticscholar.orgacs.org By targeting this enzyme, these compounds can effectively halt bacterial proliferation. For antifungal activity, a proposed mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. acs.org Disruption of ergosterol production compromises the integrity of the fungal cell, leading to cell death. acs.org Studies on fluorinated quinoline analogs have confirmed their activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

A particularly important aspect of their antimicrobial action is the ability to inhibit biofilm formation. Biofilms are structured communities of microbes that exhibit increased resistance to conventional antibiotics. Quinoline derivatives have been shown to effectively reduce biofilm development in clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov The mechanism for this activity is often linked to the disruption of quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. mdpi.comnih.gov For example, certain quinoline-2-one derivatives have demonstrated a substantial, dose-dependent reduction in MRSA biofilm formation. nih.gov

The table below details the antimicrobial and anti-biofilm activities of specific this compound and related quinoline derivatives.

| Derivative Class | Pathogen | Proposed Mechanism of Action | Observed Effect |

| Quinoline-thiazole derivatives | Bacteria | DNA Gyrase Inhibition | Inhibition of bacterial growth. acs.org |

| Quinoline-thiazole derivatives | Candida species | Lanosterol 14α-demethylase Inhibition | Inhibition of fungal growth. acs.org |

| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Inhibition of growth and significant, dose-dependent reduction of biofilm formation. nih.gov |

| Quinazolinone derivatives | Pseudomonas aeruginosa | Quorum Sensing Inhibition | Inhibition of biofilm formation. nih.gov |

| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Not specified | Inhibition of fungal growth. mdpi.com |

Antiviral Mechanisms of Action of this compound in Cell-Based Assays

The broad biological activity of the quinoline nucleus extends to antiviral applications. Cell-based assays have revealed that this compound and its analogs can counteract a range of viruses by targeting distinct phases of their life cycle.

One of the primary antiviral mechanisms identified is the inhibition of viral enzymes essential for replication. For several RNA viruses, including Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV), quinoline derivatives have been shown to be potent inhibitors of the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome. nih.govnih.gov Other mechanisms include the disruption of viral entry into host cells. For instance, certain thioquinazoline-N-aryl-acetamide hybrids have demonstrated the ability to inhibit the adsorption of SARS-CoV-2 to host cells. nih.govnih.gov Another acetamide derivative was found to inhibit membrane fusion of the Respiratory Syncytial Virus (RSV). semanticscholar.org

Beyond blocking entry, these compounds can also interfere with viral replication post-entry. The same acetamide derivative that inhibits RSV fusion also functions at the stage of viral genome replication/transcription. semanticscholar.org Similarly, the thioquinazoline hybrids active against SARS-CoV-2 were found to inhibit the virus at the replication stage and also exert direct virucidal effects. nih.govnih.gov The planar structure of the quinoline ring is thought to facilitate intercalation into viral DNA or RNA, a process that can disrupt viral replication. doi.org

The following table summarizes the observed antiviral mechanisms for selected this compound and related derivatives in cell-based assays.

| Derivative Class | Virus | Mechanism of Action |

| Quinoline tricyclic derivatives | Bovine Viral Diarrhea Virus (BVDV), Hepatitis C Virus (HCV) | Inhibition of RNA-dependent RNA polymerase (RdRp). nih.gov |

| Thioquinazoline-N-aryl-acetamide hybrids | SARS-CoV-2 | Inhibition of viral adsorption and replication; virucidal activity. nih.govnih.gov |

| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives | Respiratory Syncytial Virus (RSV) | Inhibition of membrane fusion and genome replication/transcription. semanticscholar.org |

| General quinoline derivatives | Dengue Virus (DENV2) | Inhibition of infection (specific mechanism not detailed). nih.gov |

| General quinoline derivatives | Yellow Fever Virus (YFV) | Inhibition of infection (specific mechanism not detailed). doi.org |

Structure Activity Relationship Sar Studies on N Quinolin 3 Yl Acetamide Derivatives

Impact of Quinoline (B57606) Ring Substitutions on the Biological Activity of N-(Quinolin-3-yl)acetamide Analogs

The quinoline ring is a key pharmacophore, and its substitution pattern plays a pivotal role in modulating the biological activities of this compound analogs. nih.govnih.gov Research has demonstrated that the type and position of substituents on this bicyclic system can dramatically alter the compound's efficacy and target specificity. nih.govdntb.gov.ua

For instance, in the context of anticancer activity, the introduction of specific groups at various positions of the quinoline nucleus has been shown to enhance cytotoxic effects. researchgate.net Studies on quinoline derivatives have indicated that substitutions at positions 6 and 7 can be particularly influential. The presence of methoxy (B1213986) groups at the 6 and 7-positions of the quinoline ring was found to be advantageous for potent inhibition of certain kinases. researchgate.net Similarly, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 has been shown to enhance antiproliferative activity, with larger, bulkier substituents at position-7 favoring this effect. nih.gov

In the pursuit of antibacterial agents, quinoline-carbonitrile derivatives with varying substitutions at position 6 showed that a methoxy group was biologically preferred over a methyl group or no substitution at all. nih.gov Furthermore, modifications on the phenyl ring of quinoline-Schiff base hybrids revealed that the position of hydroxyl groups could significantly impact inhibitory activity against α-glucosidase. nih.gov

The following table summarizes the impact of various substitutions on the quinoline ring on the biological activity of its derivatives:

| Substitution Position | Substituent | Observed Biological Activity | Reference |

| 6, 7 | Dimethoxy | Potent inhibition of PDGF-RTK | researchgate.net |

| 7 | Bulky alkoxy groups | Enhanced antiproliferative activity | nih.gov |

| 4 | Alkylamino side chain | Enhanced antiproliferative activity | nih.gov |

| 6 | Methoxy | Increased antibacterial inhibition zone | nih.gov |

| Phenyl ring (in hybrids) | 3,4-Dihydroxy | Potent anti-α-glucosidase activity | nih.gov |

These findings underscore the importance of the quinoline ring as a versatile scaffold that can be strategically modified to optimize the desired biological response. nih.gov

Role of the Acetamide (B32628) Moiety in Modulating the Activity Profile of this compound

The acetamide moiety attached to the 3-position of the quinoline ring is another critical determinant of the biological activity of this class of compounds. Structure-activity relationship studies have shown that modifications to this part of the molecule can significantly influence its pharmacological profile. wustl.edunih.gov

The nature of the substituents on the nitrogen atom of the acetamide group can affect the compound's binding affinity to its biological target. For example, in a series of pyrazolopyrimidine derivatives, N,N-disubstitutions on the terminal acetamide were explored, revealing that introducing diverse chemical moieties at this position could be achieved without sacrificing affinity for the translocator protein (TSPO). wustl.edunih.gov It was found that substitution with an ethyl group on the acetamide was generally well-tolerated in combination with other N-substitutions. nih.gov Conversely, bulky substituents like two benzyl (B1604629) groups on the acetamide nitrogen led to a significant decrease in binding affinity. nih.gov

Furthermore, the acetamide group can participate in crucial hydrogen bonding interactions within the active site of a target enzyme or receptor. The synthesis of various acetamide derivatives has been a strategy to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net For instance, certain N-phenylacetamide sulphonamides have demonstrated significant analgesic activity. nih.gov

The table below illustrates the effect of modifications to the acetamide moiety on biological activity in related heterocyclic scaffolds:

| Acetamide Modification | Effect on Biological Activity | Reference |

| N,N-diethyl substitution | Maintained or improved binding affinity (TSPO ligands) | nih.gov |

| N,N-dibenzyl substitution | Significantly decreased binding affinity (TSPO ligands) | nih.gov |

| N-ethyl substitution | Generally well-tolerated in combination with other N-substitutions | nih.gov |

| Alicyclic constrained derivatives | Very poor binding affinity (TSPO ligands) | nih.gov |

Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound Scaffolds

Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the key chemical features required for biological activity and to design new, more potent compounds. dovepress.comnih.gov These approaches have been successfully applied to scaffolds related to this compound to guide the synthesis of novel derivatives with improved therapeutic potential. nih.govresearchgate.net

Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. dovepress.com For quinoline-based compounds, these models can help rationalize the observed structure-activity relationships and predict the activity of virtual compounds before their synthesis. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are ligand-based methods that correlate the 3D structural features of molecules with their biological activities. nih.govmdpi.com These studies have been used to analyze quinoline derivatives, providing insights into the steric, electrostatic, and hydrophobic fields that influence their anticancer properties. nih.govnih.gov The contour maps generated from these analyses can guide the modification of the lead compound to enhance its activity. nih.gov

For example, a 3D-QSAR study on quinoline derivatives as potential anticancer agents identified that certain structural characteristics are beneficial for enhancing their anti-gastric cancer properties. nih.gov Similarly, docking-based virtual screening has been employed to discover novel 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors. researchgate.net

Key principles derived from these modeling studies for quinoline-based scaffolds include:

Aromatic and Hydrophobic Interactions: The quinoline ring often engages in crucial hydrophobic and π-π stacking interactions within the target's binding site.

Hydrogen Bonding: The acetamide moiety and other substituents can form critical hydrogen bonds with key amino acid residues.

Steric and Electrostatic Fields: The size, shape, and electronic properties of substituents on the quinoline ring significantly impact binding affinity and activity. nih.govnih.gov

These computational approaches, by providing a rational basis for drug design, accelerate the process of identifying and optimizing lead compounds based on the this compound scaffold. semanticscholar.org

Preclinical in Vitro Pharmacokinetic and Metabolic Profiling of N Quinolin 3 Yl Acetamide

In vitro Absorption Studies of N-(Quinolin-3-yl)acetamide (e.g., Caco-2 cell permeability)

The assessment of a drug's ability to be absorbed through the intestinal wall is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govnih.govresearchgate.net This assay utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line, to predict the intestinal permeability of a compound. nih.govnih.govresearchgate.net

The apparent permeability coefficient (Papp) is the primary metric derived from this assay, which quantifies the rate at which a compound crosses the Caco-2 cell monolayer. This value helps to classify the permeability of a drug candidate. While specific experimental data for the Caco-2 permeability of this compound is not publicly available, the general classification based on Papp values is as follows:

| Permeability Classification | Apparent Permeability (Papp) (cm/s) |

|---|---|

| High | > 10 x 10-6 |

| Medium | 1 - 10 x 10-6 |

| Low | < 1 x 10-6 |

A high Papp value for this compound would suggest a high potential for oral absorption, whereas a low value might indicate potential issues with bioavailability that would need to be addressed in later stages of development.

Plasma Protein Binding Characteristics of this compound in vitro

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs. This binding is a critical pharmacokinetic parameter as only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be eliminated. bioivt.commdpi.com High plasma protein binding can affect a drug's efficacy and clearance.

The in vitro determination of plasma protein binding is typically performed using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. bioivt.comnih.gov These techniques separate the free drug from the protein-bound drug, allowing for the calculation of the percentage of binding. Although specific data on the plasma protein binding of this compound is not available, the results from such an assay would be crucial for interpreting its pharmacokinetic and pharmacodynamic properties.

| Parameter | Description |

|---|---|

| Fraction Unbound (fu) | The fraction of the drug that is not bound to plasma proteins. |

| Percentage Bound | The percentage of the drug that is bound to plasma proteins. |

A high percentage of plasma protein binding for this compound would necessitate consideration of its potential for drug-drug interactions, where co-administered drugs could displace it from plasma proteins, leading to an increase in the free, active concentration.

In vitro Metabolic Stability and Metabolite Identification of this compound (e.g., using liver microsomes)

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. springernature.comsrce.hrnih.gov Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a standard in vitro tool for assessing Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes. srce.hrnih.govresearchgate.net

In a typical metabolic stability assay, the test compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored to determine its intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for that compound. srce.hr While specific metabolic stability data for this compound is not publicly available, a study on related quinoline (B57606) 3-carboxamide derivatives indicated that they are metabolized by cytochrome P450 enzymes and generally exhibit low microsomal clearance. nih.gov

| Parameter | Description |

|---|---|

| In Vitro Half-Life (t½) | The time it takes for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. |

In addition to determining the rate of metabolism, these in vitro systems are used to identify the major metabolites formed. This is crucial for understanding the potential for the formation of active or toxic metabolites.

Cytochrome P450 Inhibition/Induction Potential of this compound in vitro

Drug-drug interactions are a significant concern in clinical practice. One of the primary mechanisms for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes by a co-administered drug. criver.comcreative-bioarray.combioivt.com Therefore, it is essential to evaluate the potential of a new chemical entity to act as a CYP inhibitor or inducer early in development.